1-(4-Methoxyphenyl)-1,2-diphenylethanol

描述

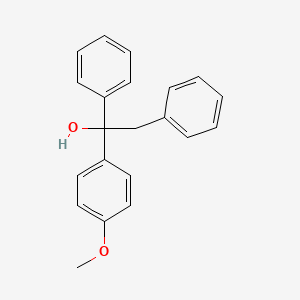

1-(4-Methoxyphenyl)-1,2-diphenylethanol (CAS 73404-00-9) is a tertiary alcohol with the molecular formula C₂₆H₃₁NO₂ and a molecular weight of 389.54 g/mol . Its structure features a central ethanol moiety substituted with two phenyl groups and a 4-methoxyphenyl group (Figure 1). The compound is synthesized via Grignard reaction, where 4-(diethylaminoethoxy)benzophenone reacts with benzyl magnesium chloride, yielding the intermediate alcohol with a melting point of 95–96°C . This compound is primarily used as a pharmaceutical intermediate, notably in the synthesis of antihistamines and antidepressants like clomipramine .

属性

IUPAC Name |

1-(4-methoxyphenyl)-1,2-diphenylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O2/c1-23-20-14-12-19(13-15-20)21(22,18-10-6-3-7-11-18)16-17-8-4-2-5-9-17/h2-15,22H,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCAAXEIAGZARHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CC2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)-1,2-diphenylethanol can be synthesized through several methods. One common approach involves the reduction of 4-methoxyacetophenone using a biocatalyst such as Lactobacillus senmaizuke . The reaction conditions typically include a pH of 5.80, a temperature of 29°C, an incubation period of 50 hours, and an agitation speed of 155 rpm .

Industrial Production Methods: Industrial production of 1-(4-Methoxyphenyl)-1,2-diphenylethanol often involves catalytic reduction processes. These methods are optimized for high yield and purity, ensuring the compound’s suitability for pharmaceutical and other applications.

化学反应分析

Types of Reactions: 1-(4-Methoxyphenyl)-1,2-diphenylethanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form simpler alcohols or hydrocarbons.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products:

Oxidation: Produces ketones or aldehydes.

Reduction: Results in simpler alcohols or hydrocarbons.

Substitution: Yields various substituted derivatives depending on the reagents used.

科学研究应用

1-(4-Methoxyphenyl)-1,2-diphenylethanol has numerous applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with enzymes.

Industry: The compound is utilized in the production of fine chemicals and as a reagent in various industrial processes.

作用机制

The mechanism of action of 1-(4-Methoxyphenyl)-1,2-diphenylethanol involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes involved in reduction reactions, leading to the formation of biologically active compounds. The methoxy group plays a crucial role in its reactivity and interaction with other molecules.

相似化合物的比较

Comparison with Similar Compounds

Structurally related alcohols and diols with aromatic substituents exhibit distinct physicochemical properties and reactivity profiles. Below is a comparative analysis:

Structural and Functional Group Comparisons

Physicochemical Properties

- Melting Points: 1-(4-Methoxyphenyl)-1,2-diphenylethanol: 95–96°C 1,2-Diphenylethanol: 67°C (±)-1-(4-Methoxyphenyl)ethane-1,2-diol: Data unavailable. (1S,2R)-2-(Benzylamino)-1,2-diphenylethanol: No reported MP; molecular weight 303.40 g/mol .

- 1,2-Diphenylethanol undergoes acid-catalyzed dehydration to trans-stilbene with a kinetic isotope effect ($kH/kD = 1.83$), suggesting a carbocation-mediated mechanism . Chiral derivatives like (1R,2R)-2-(dimethylamino)-1,2-diphenylethanol enable enantioselective alkynylation of nitroolefins (up to 99% ee) .

Key Research Findings

Synthetic Pathways: The Grignard reaction remains the primary method for synthesizing 1-(4-Methoxyphenyl)-1,2-diphenylethanol, with yields dependent on solvent purity and reaction temperature .

Dehydration Kinetics: 1,2-Diphenylethanol dehydrates 58 times faster than it racemizes, highlighting the dominance of carbocation intermediates in its reactivity .

Chiral Resolution: Enantiomerically pure 1,2-diphenylethanol derivatives (e.g., [α]ᴅ +4.29°) are critical for asymmetric synthesis but require specialized resolution techniques .

生物活性

1-(4-Methoxyphenyl)-1,2-diphenylethanol, a compound belonging to the class of 1,2-diarylethanols, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Chemical Formula : CHO

- Molecular Weight : 270.34 g/mol

- CAS Number : 14382-03-7

Antioxidant Properties

1-(4-Methoxyphenyl)-1,2-diphenylethanol exhibits significant antioxidant activity. This property is crucial in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been demonstrated in vitro, suggesting its potential as a protective agent against cellular damage caused by oxidative stress .

Antibacterial Activity

Recent studies have indicated that 1-(4-Methoxyphenyl)-1,2-diphenylethanol shows promising antibacterial effects against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound were found to be effective against both Gram-positive and Gram-negative bacteria. For instance, the compound demonstrated MIC values ranging from 15 to 35 µg/mL in various strains tested .

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| E. coli R2 | 25 | 35 |

| S. aureus | 15 | 20 |

Anticancer Activity

The compound has also been explored for its anticancer properties. In cell-based assays, it exhibited cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent. The structure-activity relationship (SAR) studies suggest that modifications at the phenyl groups can enhance its efficacy against cancer cells .

The mechanisms underlying the biological activities of 1-(4-Methoxyphenyl)-1,2-diphenylethanol are multifaceted:

- Antioxidant Mechanism : The compound's antioxidant activity is believed to stem from its ability to donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.

- Antibacterial Mechanism : The antibacterial effects may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .

- Anticancer Mechanism : Its anticancer activity may be linked to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Study on Antibacterial Efficacy

In a recent study published in MDPI, researchers evaluated the antibacterial properties of several diarylethanol derivatives, including 1-(4-Methoxyphenyl)-1,2-diphenylethanol. The study concluded that this compound exhibits significant antibacterial activity with a favorable safety profile, making it a candidate for further development as an antibacterial agent .

Study on Antioxidant Activity

Another study focused on the antioxidant capacity of various phenolic compounds, highlighting that 1-(4-Methoxyphenyl)-1,2-diphenylethanol showed superior radical scavenging abilities compared to other tested compounds. This finding supports its potential use in formulations aimed at reducing oxidative stress-related diseases .

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。